molecular formula C13H13BrClNO2 B2994588 (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone CAS No. 1396846-30-2

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone

Cat. No.: B2994588
CAS No.: 1396846-30-2
M. Wt: 330.61
InChI Key: NBAHLNMWTACQQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone features a bicyclo[3.2.1]octane core modified with a 3-oxa (ether) substitution at position 3 and a nitrogen atom at position 8. The aryl group, 5-bromo-2-chlorophenyl, is linked via a ketone moiety. This structure shares similarities with pharmacologically active tropane alkaloids and synthetic derivatives targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO2/c14-8-1-4-12(15)11(5-8)13(17)16-9-2-3-10(16)7-18-6-9/h1,4-5,9-10H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAHLNMWTACQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2C(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

The compound's structure features a bicyclic system that is known for its ability to interact with biological macromolecules. The molecular formula is C13H12BrClNC_{13}H_{12}BrClN, and it possesses a molecular weight of approximately 305.6 g/mol. The presence of halogen substituents (bromine and chlorine) may enhance its lipophilicity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interaction with various receptors and enzymes. Key areas of focus include:

  • Kappa Opioid Receptor Antagonism : Studies have indicated that related bicyclic compounds exhibit potent antagonistic effects at the kappa opioid receptor (KOR), which is implicated in pain modulation and addiction pathways. For instance, analogs demonstrated IC50 values in the low nanomolar range, suggesting significant potency against KOR .
  • Antiparasitic Activity : Compounds within this structural class have shown promise against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays revealed that certain derivatives exhibited EC50 values as low as 260 nM, indicating effective growth inhibition .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Receptor Binding : The compound likely binds to specific receptors due to its structural conformation, influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes critical for the survival of pathogens or modulate neurotransmitter systems, impacting both therapeutic and side effects.

Case Studies

Several studies have highlighted the biological activity of related compounds:

StudyFindings
Study 1 A series of 8-azabicyclo[3.2.1]octan derivatives were tested for KOR antagonism, with some showing IC50 values as low as 20 nM .
Study 2 Investigated the antiparasitic effects against T. brucei; certain compounds demonstrated significant selectivity over mammalian cell lines .
Study 3 Structure-activity relationship (SAR) studies indicated that modifications to the bicyclic structure could enhance potency and selectivity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating therapeutic potential:

  • Absorption : Compounds in this class typically exhibit good gastrointestinal absorption due to their lipophilic nature.
  • Distribution : They can penetrate the blood-brain barrier effectively, making them suitable candidates for CNS-targeted therapies.
  • Toxicology : Preliminary assessments suggest a favorable safety profile; however, comprehensive toxicological evaluations are necessary.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The 3-oxa group in the target compound may improve metabolic stability compared to 3-(methylsulfonyl) () or 3-(phenylamino) () due to reduced susceptibility to enzymatic oxidation . Bromo and chloro substituents on the aryl ring (target compound, ) are associated with enhanced lipophilicity and target binding, as seen in antibacterial derivatives () .

Stereochemical Influence :

  • The (1R,5S) configuration in the target compound is critical for spatial orientation, similar to other enantiomerically pure bicyclo derivatives (e.g., ) .

Methyl esters () may enhance solubility compared to ketone-linked aryl groups .

Research Findings and Implications

  • Antibacterial Activity: Derivatives with 4-chlorophenyl and phenylamino groups () demonstrated moderate activity against Gram-positive bacteria, suggesting that the target compound’s bromo and chloro substituents could broaden antimicrobial efficacy .
  • Metabolic Stability: The 3-oxa ether in the target compound likely improves resistance to cytochrome P450-mediated degradation compared to sulfonyl or amino substituents .
  • Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized via nucleophilic substitution or coupling reactions, indicating viable routes for the target compound’s production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.